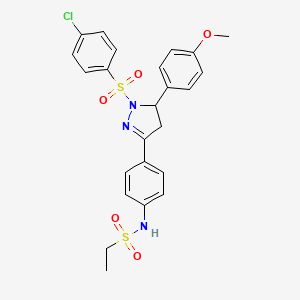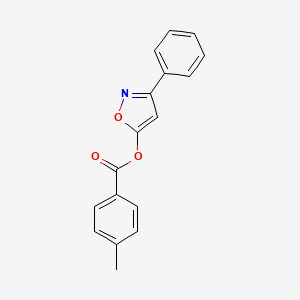![molecular formula C22H24N4O6S B2383257 4-(2-Oxo-2-(4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamido)benzamide CAS No. 904268-19-5](/img/structure/B2383257.png)
4-(2-Oxo-2-(4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamido)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Oxo-2-(4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamido)benzamide is a complex organic compound, notable for its intricate molecular structure that incorporates a spiro-ring system, phenylsulfonyl moiety, and an acetamido group. This compound is of interest in various fields including organic synthesis, pharmaceutical research, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Preparation of 4-(2-Oxo-2-(4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamido)benzamide generally involves multi-step organic synthesis:
The synthesis starts with the construction of the spiro-ring system, typically via a cyclization reaction involving an appropriate diamine and a carbonyl-containing compound.
Subsequent sulfonation introduces the phenylsulfonyl group.
The acetamido group is incorporated via an amidation reaction, often using acetic anhydride or acetyl chloride.
The final step involves the formation of the benzamide group.
Industrial Production Methods:
On an industrial scale, the synthesis of this compound requires optimized reaction conditions to ensure high yield and purity. Key factors include:
Controlled temperatures and pressures.
Use of efficient catalysts to speed up the reactions.
Solvent selection to maximize solubility and reaction rates.
Chemical Reactions Analysis
Types of Reactions:
The compound can undergo various chemical reactions:
Oxidation: Typically using oxidizing agents like potassium permanganate or chromic acid.
Reduction: Using agents such as lithium aluminum hydride (LAH).
Substitution Reactions: Electrophilic or nucleophilic substitution can occur at specific sites on the molecule.
Common Reagents and Conditions:
Oxidation: Performed in acidic or basic conditions, depending on the specific reaction.
Reduction: Often carried out in anhydrous conditions to avoid unwanted side reactions.
Substitution: Conditions vary widely but often involve solvents like acetonitrile or dimethylformamide (DMF) to enhance reactivity.
Major Products:
Oxidation Products: Depending on the site of oxidation, products may include sulfoxides or sulfones.
Reduction Products: Typically include secondary amines or alcohols.
Substitution Products: Vary based on the substituent introduced, resulting in a wide array of derivatives.
Scientific Research Applications
Chemistry:
In chemistry, the compound serves as a building block for creating more complex molecules. It is used in the design of novel organic synthesis routes and as a starting material for new chemical entities.
Biology and Medicine:
The compound shows promise in medicinal chemistry for developing potential drug candidates due to its unique molecular features. It has been studied for its activity against various biological targets, including enzymes and receptors.
Industry:
In industrial applications, it is utilized in materials science for the synthesis of novel polymers and advanced materials with specific properties.
Mechanism of Action
When compared to similar compounds, 4-(2-Oxo-2-(4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamido)benzamide stands out due to:
Its unique spiro-ring structure, which imparts distinctive chemical reactivity.
The presence of the phenylsulfonyl group, enhancing its potential as a pharmaceutical agent.
The acetamido and benzamide groups, which provide versatile points for chemical modification.
Comparison with Similar Compounds
4-(2-Oxo-2-(4-(methylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamido)benzamide
4-(2-Oxo-2-(4-(chlorosulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamido)benzamide
4-(2-Oxo-2-(4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)propionamido)benzamide
This overview should provide a comprehensive insight into the compound, its synthesis, reactions, applications, and how it compares to similar entities
Properties
IUPAC Name |
4-[[2-[4-(benzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-oxoacetyl]amino]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O6S/c23-19(27)16-6-8-17(9-7-16)24-20(28)21(29)25-12-10-22(11-13-25)26(14-15-32-22)33(30,31)18-4-2-1-3-5-18/h1-9H,10-15H2,(H2,23,27)(H,24,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZRWSCSRJGTVPR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12N(CCO2)S(=O)(=O)C3=CC=CC=C3)C(=O)C(=O)NC4=CC=C(C=C4)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
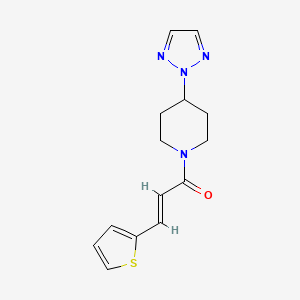
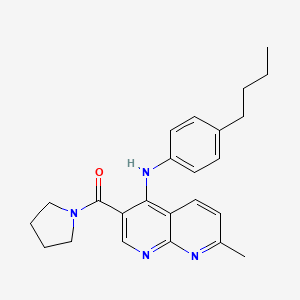

![N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)pentanamide](/img/structure/B2383178.png)

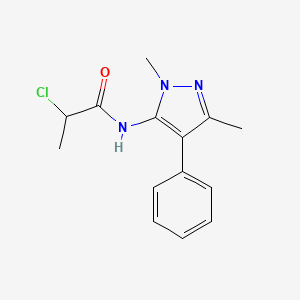
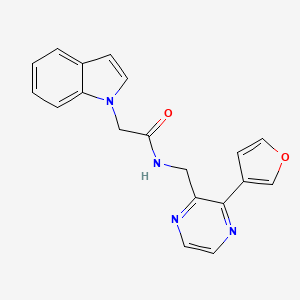
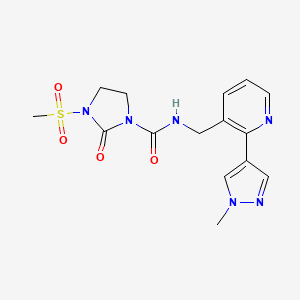
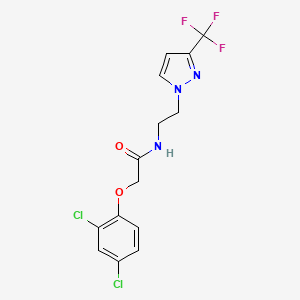
![N-[[4-(Hydroxymethyl)-2-oxabicyclo[2.2.1]heptan-1-yl]methyl]prop-2-enamide](/img/structure/B2383190.png)
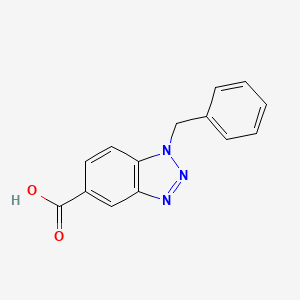
![2-(1H-benzo[d]imidazol-1-yl)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)acetamide](/img/structure/B2383193.png)
